![molecular formula C18H19ClN6O2 B2936255 N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251625-70-3](/img/structure/B2936255.png)
N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19ClN6O2 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
- The compound has been explored as a precursor for the synthesis of diverse heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and triazolo[4,3-a]pyridine derivatives, showcasing its versatility in organic synthesis. These heterocycles are investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
- Novel heterocyclic compounds synthesized from this chemical have been studied for their antimicrobial activities. This research is crucial for the development of new antimicrobial agents in response to the rising challenge of drug-resistant pathogens (Bondock et al., 2008).
- Some compounds derived from this chemical entity have been evaluated for their potential antitumor activities, providing a pathway for the discovery of new anticancer drugs (Riyadh, 2011).
Molecular Docking and Screening
- Molecular docking studies of compounds synthesized from this chemical have been conducted to evaluate their binding energies towards specific target proteins, indicating their potential as pharmaceutical agents (Flefel et al., 2018).
Synthesis of Pyridine Derivatives
- Its utility extends to the preparation of pyridine and fused pyridine derivatives, underscoring its importance in the field of medicinal chemistry for the development of novel therapeutic agents (Al-Issa, 2012).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-12-4-5-13(10-14(12)19)21-15(26)11-25-18(27)24-9-6-20-16(17(24)22-25)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZCGBSZVMGHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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